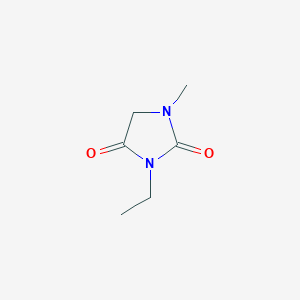

3-Ethyl-1-methylimidazolidine-2,4-dione

描述

属性

CAS 编号 |

71300-02-2 |

|---|---|

分子式 |

C6H10N2O2 |

分子量 |

142.16 g/mol |

IUPAC 名称 |

3-ethyl-1-methylimidazolidine-2,4-dione |

InChI |

InChI=1S/C6H10N2O2/c1-3-8-5(9)4-7(2)6(8)10/h3-4H2,1-2H3 |

InChI 键 |

VFJNVGKMKGPHSE-UHFFFAOYSA-N |

规范 SMILES |

CCN1C(=O)CN(C1=O)C |

产品来源 |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Ethyl 1 Methylimidazolidine 2,4 Dione

Diverse Synthetic Routes to the Imidazolidine-2,4-dione Core with Specific Emphasis on 3-Ethyl-1-methylimidazolidine-2,4-dione Synthesis

The construction of the 1,3-disubstituted imidazolidine-2,4-dione core, as exemplified by this compound, can be achieved through several strategic synthetic routes. These methods primarily involve the formation of the five-membered ring through the condensation of precursors that provide the necessary carbon and nitrogen atoms.

Cyclocondensation Reactions: Optimized Conditions and Precursor Selection for this compound

Cyclocondensation reactions represent the most traditional and direct approach to the hydantoin (B18101) scaffold. The synthesis of this compound via this route necessitates the careful selection of precursors that contain the pre-installed ethyl and methyl substituents on the nitrogen atoms.

A primary strategy involves the reaction of a disubstituted urea (B33335) with a two-carbon electrophile. Specifically, N-ethyl-N'-methylurea serves as the ideal three-atom (N-C-N) precursor. This intermediate can be condensed with a glyoxal (B1671930) derivative under acid or base catalysis. The Biltz synthesis, historically significant for producing phenytoin (B1677684) from benzil (B1666583) and urea, establishes the precedent for condensing 1,2-dicarbonyl compounds with ureas to form hydantoins. bepls.com In an analogous, simpler case for an unsubstituted C5 position, glyoxal or its synthetic equivalents can be used.

Another well-established method is the Urech hydantoin synthesis and its subsequent modifications, known as the Read reaction. researchgate.net This pathway involves the reaction of an α-amino acid with an isocyanate. To adapt this for this compound, one could envision the reaction of N-methylglycine (sarcosine) with ethyl isocyanate. This reaction proceeds through the formation of an N-carbamoyl amino acid intermediate, which then cyclizes upon heating or treatment with acid to furnish the desired 1,3-disubstituted hydantoin. acs.org

The optimization of these reactions is crucial for achieving high yields and purity. Key parameters include the choice of solvent, catalyst, and reaction temperature.

Table 1: Optimized Conditions for Cyclocondensation Routes to 1,3-Disubstituted Hydantoins

| Synthetic Route | Precursor 1 | Precursor 2 | Catalyst/Reagent | Solvent | Temperature | Yield Range |

| Urea Condensation | N-ethyl-N'-methylurea | Glyoxal | Acid (e.g., HCl) or Base (e.g., NaOH) | Ethanol (B145695)/Water | Reflux | Moderate to Good |

| Read-Type Reaction | N-methylglycine | Ethyl isocyanate | Base (e.g., NaOH) | Aqueous | Room Temp. to 100°C | Good to Excellent |

| α-Amino Ester Route | Sarcosine methyl ester | Ethyl isocyanate | Base (e.g., NaOEt) | Ethanol | Reflux | Good |

Multi-Component Reactions and Emerging Strategies for Imidazolidine-2,4-dione Assembly

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the assembly of complex molecules like hydantoins in a single synthetic operation. jsynthchem.com The Bucherer-Bergs reaction, a classic MCR involving a carbonyl compound, cyanide, and ammonium (B1175870) carbonate, is highly effective for producing 5-substituted hydantoins but typically yields products that are unsubstituted at the N1 and N3 positions. nih.gov

More advanced MCRs, such as the Ugi four-component condensation (U-4CC), provide pathways to highly substituted heterocycles. A hypothetical Ugi/cyclization strategy for 1,3,5-trisubstituted hydantoins could be adapted. nih.gov Such a sequence might involve the reaction of an aldehyde, methylamine, an isocyanide, and an acid component, followed by a post-condensation cyclization step with a reagent like ethyl isocyanate to close the hydantoin ring. These methods are particularly valuable in combinatorial chemistry for generating libraries of diverse hydantoin derivatives. beilstein-journals.org

Catalytic Approaches and Stereocontrol in the Formation of Imidazolidine-2,4-dione Systems

Modern synthetic chemistry increasingly relies on catalytic methods to enhance reaction efficiency, selectivity, and sustainability. In the context of hydantoin synthesis, both organocatalysis and metal catalysis have been employed.

Recent studies have demonstrated the use of chiral phosphoric acids to catalyze the enantioselective condensation of aryl glyoxals with ureas, yielding 5-substituted hydantoins with high enantiomeric excess. rsc.org This highlights a powerful strategy where a catalyst controls the stereochemical outcome by facilitating the face-selective protonation of a key intermediate. While this compound is an achiral molecule, these catalytic principles are directly applicable to the synthesis of its chiral C5-substituted derivatives.

Furthermore, metal-catalyzed reactions, such as the rhodium-catalyzed asymmetric hydrogenation of 5-ylidenehydantoins, are pivotal for establishing stereocenters at the C5 position. acs.org Although this is a functionalization reaction rather than a de novo ring synthesis, it underscores the importance of catalysis in the broader field of hydantoin chemistry. For the synthesis of the target compound itself, non-chiral catalysts can be employed to simply increase the rate and efficiency of the cyclocondensation reactions mentioned previously.

Post-Synthetic Functionalization and Derivatization Strategies for this compound

Once the imidazolidine-2,4-dione core is assembled, its chemical reactivity can be harnessed for further functionalization. For a molecule like this compound, the primary sites for derivatization are the nitrogen atoms (if starting from a mono-substituted precursor) and the C5 carbon atom.

Regioselective Alkylation and Acylation on Nitrogen and Carbon Centers

The regioselectivity of N-alkylation on the hydantoin ring is governed by the relative acidity of the N-H protons. The proton at the N3 position is generally more acidic than the one at N1 due to its position between two carbonyl groups. Consequently, under standard basic conditions (e.g., using NaH or K₂CO₃ in DMF), alkylation of an N1-monosubstituted hydantoin will preferentially occur at the N3 position. jst.go.jp

Therefore, a logical approach to synthesize this compound would be to start with 1-methylimidazolidine-2,4-dione and perform an ethylation reaction, which would be directed to the N3 position. Conversely, achieving selective N1-alkylation on an N3-substituted hydantoin is more challenging but can be accomplished under specific conditions. Research has shown that using potassium bases, such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS), in a non-polar solvent like tetrahydrofuran (B95107) (THF) can favor N1-alkylation. jst.go.jpnih.gov This selectivity is attributed to the role of the potassium cation in coordinating the hydantoin anion. Acylation reactions follow similar principles of regioselectivity, with the more nucleophilic N3 anion reacting preferentially. rsc.org

Table 2: Conditions for Regioselective N-Alkylation of Hydantoins

| Target Position | Precursor | Base | Solvent | Typical Reagent | Selectivity |

| N3 | N1-Substituted Hydantoin | NaH, K₂CO₃ | DMF, Acetonitrile (B52724) | Alkyl Halide | High (N3 > N1) |

| N1 | N3-Substituted Hydantoin | tBuOK, KHMDS | THF | Alkyl Halide | Good (N1 > N3) |

Functionalization at the C5 position is also a common strategy. The methylene (B1212753) group at C5 is flanked by two carbonyl groups and a nitrogen atom, making its protons acidic and amenable to deprotonation and subsequent reaction with electrophiles. For instance, base-catalyzed condensation with aldehydes or ketones (a Knoevenagel-type condensation) can install a 5-ylidene substituent, which serves as a versatile handle for further chemical transformations.

Introduction of Heteroatoms and Ring Fusion Strategies

More complex derivatizations can involve the introduction of heteroatoms or the construction of fused-ring systems. While direct introduction of heteroatoms onto the core of this compound is uncommon, functional groups introduced at the C5 position can contain heteroatoms.

Strategies for creating fused-ring systems often rely on designing precursors that contain additional reactive functionalities. For example, a synthetic route starting from a dipeptide can be designed to yield fused bicyclic or tricyclic hydantoin systems upon cyclization. organic-chemistry.org Another elegant strategy involves the [3+2] cycloaddition of nitrile oxides to 5-iminohydantoins, which are derivatives of imidazolidine-2,4-diones. This approach leads to the formation of novel spiro-compounds where the hydantoin core is fused to a 1,2,4-oxadiazoline ring, demonstrating a sophisticated method for building molecular complexity. beilstein-journals.org These advanced methods showcase the versatility of the hydantoin scaffold in constructing diverse and complex chemical architectures.

Exploration of Green Chemistry Principles in Derivatization

The derivatization of the hydantoin core, including analogues like this compound, is increasingly guided by the principles of green chemistry to enhance efficiency and sustainability. researchgate.net These methodologies aim to reduce waste, minimize energy consumption, and utilize less hazardous substances. Key green techniques applicable to the derivatization, particularly at the C-5 position, include microwave-assisted organic synthesis (MAOS) and ultrasound-assisted reactions. researchgate.netekb.eg

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool for accelerating organic reactions. nih.govnih.gov In the context of hydantoin derivatization, MAOS is particularly effective for reactions like the Knoevenagel condensation at the C-5 position. This reaction involves the base-catalyzed condensation of the active methylene group at C-5 with aldehydes or ketones. thieme-connect.de Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles compared to conventional heating methods. researchgate.net An efficient microwave-assisted method for the synthesis of 1,3-disubstituted hydantoins has been developed, showcasing the utility of this technology for the core structure. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. ekb.eg This process generates localized hot spots with extreme temperatures and pressures, enhancing reaction rates and yields. ekb.eg For hydantoin derivatization, ultrasound can facilitate heterogeneous reactions and improve mass transfer. For instance, the Knoevenagel condensation to produce 5-arylidene derivatives can be effectively carried out under ultrasonic irradiation, often in aqueous media, reducing the need for volatile organic solvents. nih.govresearchgate.net

The following table summarizes green chemistry approaches that could be applied to the derivatization of the this compound scaffold.

| Derivatization Strategy | Green Technique | Typical Conditions & Catalysts | Advantages |

| C-5 Condensation | Microwave Irradiation | Aldehydes, piperazine (B1678402) or other bases, ethanol or solvent-free. researchgate.net | Rapid reaction times, high yields, energy efficiency. nih.gov |

| C-5 Condensation | Ultrasound Irradiation | Aldehydes, task-specific ionic liquids, aqueous media. nih.gov | Enhanced reaction rates, use of green solvents, simple procedure. slideshare.net |

| N-Arylation (Analogue) | Copper-Catalysis | Diaryliodonium salts, Cu-salt catalyst, triethylamine. acs.org | Mild conditions, high regioselectivity for N-3 position on related hydantoins. acs.org |

| Domino Synthesis | Low-Melting Mixtures | β,γ-unsaturated ketoacids, urea, L-(+)-tartaric acid–DMU melt. rsc.org | Environmentally benign, simple reaction conditions. rsc.org |

Mechanistic Pathways of Reactions Involving the this compound Moiety

The reactivity of the this compound ring is governed by the interplay of its functional groups: two carbonyls (amide and imide), an active methylene group, and the N-alkyl substituents. All positions within the hydantoin ring system are chemically reactive and can be functionalized by various nucleophiles or electrophiles. thieme-connect.de

Nucleophilic and Electrophilic Attack Mechanisms

Nucleophilic Attack: The primary sites for nucleophilic attack on the this compound ring are the electrophilic carbonyl carbons at positions C-2 and C-4. Strong nucleophiles, such as hydroxide (B78521) or alkoxide ions, can attack these centers, leading to tetrahedral intermediates. The most common reaction of this type is hydrolysis. Under basic or acidic conditions, the hydantoin ring can undergo cleavage. thieme-connect.de This typically proceeds via nucleophilic attack at a carbonyl carbon, followed by ring opening to form a substituted ureido acid intermediate.

Another significant site of reactivity involves the C-5 position. The protons on the C-5 carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl groups. In the presence of a base, a proton can be abstracted to form a stabilized carbanion. This C-5 nucleophile can then react with a variety of electrophiles. A classic example is the Knoevenagel condensation with aldehydes, where the C-5 carbanion attacks the aldehydic carbon, ultimately leading to a 5-alkylidenehydantoin derivative after dehydration. thieme-connect.de

Electrophilic Attack: The hydantoin ring itself is electron-deficient due to the two carbonyl groups, making it generally unreactive toward electrophilic substitution. Electrophilic attack is more likely to occur on the carbonyl oxygen atoms, which possess lone pairs of electrons. Protonation or coordination with a Lewis acid at one of the carbonyl oxygens would activate the carbonyl group, making it more susceptible to a subsequent nucleophilic attack. While direct electrophilic attack on the ring is uncommon, reactions at substituents attached to the ring are possible. For related thiohydantoins, halogenation with bromine has been observed, suggesting that radical or electrophilic addition pathways can be accessed under certain conditions. researchgate.net

Rearrangement Reactions and Ring Transformations

The imidazolidine-2,4-dione core can undergo several transformations that alter the ring structure.

Ring-Opening Reactions: As mentioned, hydrolysis represents a fundamental ring-opening transformation. The cleavage of the amide bond results in the formation of an α-ureido acid derivative. thieme-connect.de This process is a key pathway for the degradation of hydantoins and can also be used synthetically to access α-amino acids after further hydrolysis.

Domino Reactions: More complex transformations can be achieved through domino reactions. For example, 1,3,5-trisubstituted hydantoins can be synthesized from carbodiimides and activated α,β-unsaturated carboxylic acids through a domino sequence involving condensation, aza-Michael addition, and O→N acyl migration. nih.gov While this compound is the product rather than the reactant in this type of sequence, it illustrates the complex rearrangements the hydantoin scaffold can be involved in.

Cationic Ring-Opening Polymerization (CROP): By analogy with other five-membered heterocycles such as 1,3-oxazolidine-2-thiones, it is mechanistically plausible that the hydantoin ring could undergo Cationic Ring-Opening Polymerization (CROP) under specific conditions. researchgate.net This would likely be initiated by a strong electrophile (e.g., a triflate) attacking a carbonyl oxygen or a ring nitrogen. The resulting cationic intermediate would then be attacked by another monomer unit, leading to chain propagation and the formation of a polymer. The specific mechanism, whether involving an activated chain end or an activated monomer, would depend on the reaction conditions and the initiator used. mdpi.com

Photochemical and Redox Chemistry

Photochemical Reactions: The presence of two carbonyl groups makes the this compound moiety a candidate for photochemical reactions. libretexts.org It has been noted in the literature that photochemical cleavage of the hydantoin ring can occur. thieme-connect.de Upon absorption of UV light, a carbonyl group can be promoted from its ground state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁).

From the excited triplet state, several reaction pathways are possible:

Norrish Type I Cleavage: This involves the homolytic cleavage of a bond adjacent to the carbonyl group. For the hydantoin ring, this could mean the cleavage of the C2-N1, C2-N3, C4-N3, or C4-C5 bonds, leading to diradical intermediates that could undergo further rearrangement, fragmentation, or recombination.

Hydrogen Abstraction: In the presence of a hydrogen donor, the excited carbonyl oxygen can abstract a hydrogen atom, leading to a ketyl radical. This is a common photoreduction pathway for ketones. libretexts.org

Redox Chemistry: The redox chemistry of this compound is dominated by the reduction of its carbonyl groups.

Reduction: The amide and imide carbonyls can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Partial reduction could yield hydroxyl-substituted imidazolidinones, while complete reduction would lead to the corresponding 1-ethyl-3-methylimidazolidine.

Oxidation: The hydantoin ring is generally stable to oxidation. However, the C-5 methylene group can be oxidized under certain conditions, especially if it is substituted with activating groups. For imidazolidine-2,4,5-triones, which are oxidized at the C-5 position, the chemistry is well-explored. nih.govnih.gov While direct oxidation of the C-5 methylene of this compound would be challenging, it remains a potential site for oxidative functionalization.

Theoretical and Computational Chemistry Studies on 3 Ethyl 1 Methylimidazolidine 2,4 Dione

Quantum Chemical Investigations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic properties of 3-Ethyl-1-methylimidazolidine-2,4-dione. These studies typically involve geometry optimization to find the most stable molecular structure, followed by the calculation of various electronic descriptors.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. For similar heterocyclic compounds, DFT calculations at the B3LYP/6-311G(d,p) level have been employed to determine these values. researchgate.net

Reactivity descriptors such as chemical potential (μ), hardness (η), and electrophilicity index (ω) can be derived from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. Molecular electrostatic potential (MEP) maps are also generated to visualize the electron density distribution and identify regions prone to electrophilic or nucleophilic attack. researchgate.net

Table 1: Hypothetical Quantum Chemical Descriptors for this compound Calculated using DFT at the B3LYP/6-31G(d) level of theory. This data is illustrative.

| Descriptor | Value | Unit |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -0.5 | eV |

| Energy Gap (ΔE) | 6.3 | eV |

| Chemical Potential (μ) | -3.65 | eV |

| Hardness (η) | 3.15 | eV |

| Electrophilicity Index (ω) | 2.12 | eV |

Conformational Analysis and Potential Energy Surface Mapping of this compound

The conformational landscape of this compound is primarily defined by the rotation around the C-N bond of the ethyl group. A potential energy surface (PES) scan can be performed by systematically rotating this dihedral angle and calculating the energy at each step. This analysis helps identify the most stable conformers (energy minima) and the transition states (energy maxima) connecting them.

Molecular Dynamics Simulations: Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of this compound in different environments over time. By simulating the molecule's interactions with solvent molecules, MD can provide insights into solvation effects, which are crucial for understanding its behavior in solution. osti.govresearchgate.net

These simulations can reveal the formation of hydrogen bonds between the carbonyl oxygens of the dione (B5365651) ring and protic solvents. researchgate.net The radial distribution function (RDF) can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This helps in understanding the local solvent structure around the molecule. Furthermore, MD simulations can be used to study intermolecular interactions in the condensed phase, providing insights into crystal packing and liquid-state properties. nih.gov

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted spectra can aid in the interpretation of experimental NMR data. researchgate.net

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. DFT calculations can predict the characteristic vibrational modes of the molecule, such as the C=O stretching frequencies of the dione group and the various C-H and C-N vibrations. nih.gov A comparison of the calculated and experimental spectra can confirm the molecular structure and provide a detailed assignment of the observed spectral bands.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for this compound This data is for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Symmetric Stretch | 1720 | 1715 |

| C=O Asymmetric Stretch | 1785 | 1780 |

| C-N Stretch (Ethyl) | 1150 | 1145 |

| CH₂ Bend (Ethyl) | 1460 | 1455 |

Computational Approaches to Reaction Mechanism Elucidation for this compound Transformations

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the reaction pathways, identifying transition states, and calculating activation energies, theoretical studies can provide a detailed understanding of reaction kinetics and thermodynamics. mdpi.com

For example, the hydrolysis of the imidazolidine-2,4-dione ring can be studied by modeling the approach of a water molecule or a hydroxide (B78521) ion. DFT calculations can be used to locate the transition state for the nucleophilic attack on one of the carbonyl carbons and to determine the energy barrier for this process. Such studies can help in predicting the reactivity of the molecule under different conditions and in designing synthetic routes for its modification.

Advanced Analytical Methodologies for the Detection, Quantification, and Structural Characterization of 3 Ethyl 1 Methylimidazolidine 2,4 Dione

Chromatographic Separation Techniques: Development and Optimization for 3-Ethyl-1-methylimidazolidine-2,4-dione

Chromatographic techniques are fundamental for isolating this compound from complex mixtures, enabling accurate quantification and characterization. The choice of method depends on the compound's physicochemical properties, the sample matrix, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are primary methods for the analysis of imidazolidinedione derivatives due to their high resolution and applicability to a wide range of polar compounds. For this compound, a moderately polar molecule, reversed-phase HPLC (RP-HPLC) is the most common approach.

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings. A C18 stationary phase is often the first choice, providing effective separation based on hydrophobicity. Due to the compound's polarity, a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is employed. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to ensure sharp peaks and efficient separation from matrix components. UHPLC, utilizing columns with sub-2 µm particles, offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and lower solvent consumption. uva.es

Table 1: Illustrative HPLC/UHPLC Parameters for Analysis of this compound

| Parameter | HPLC Condition | UHPLC Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) | C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% B to 95% B in 15 min | 5% B to 95% B in 3 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 210 nm | UV at 210 nm |

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC)

Gas Chromatography (GC) is a viable technique for the analysis of this compound, provided the compound exhibits sufficient volatility and thermal stability. With a molecular weight of 142.16 g/mol , it is generally amenable to GC analysis. nih.gov A typical GC method would utilize a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-polydimethylsiloxane. Temperature programming is essential for eluting the compound effectively. The injector temperature must be optimized to ensure complete volatilization without causing thermal degradation.

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to both HPLC and GC, combining the benefits of both techniques. uva.es Using supercritical carbon dioxide as the primary mobile phase, SFC offers low viscosity and high diffusivity, allowing for rapid separations with reduced organic solvent consumption. uva.es For a polar compound like this compound, a polar co-solvent such as methanol is typically added to the CO2 to enhance analyte solubility and improve peak shape. Chiral separations, an area where SFC excels, could also be applied if stereoisomers of the compound were of interest. uva.es

Mass Spectrometry (MS) Techniques: Fragmentation Pathways and High-Resolution Analysis of this compound

Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive detection of this compound. It provides precise mass information and, through fragmentation analysis, reveals key structural features.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Trace Analysis

Tandem Mass Spectrometry (MS/MS) significantly enhances the selectivity and certainty of identification. In this technique, the protonated molecule [M+H]⁺ (m/z 143.08) is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) to generate characteristic fragment ions.

The fragmentation of this compound is predicted to follow logical pathways based on its structure. Key fragmentation events would likely include:

Loss of ethylene (B1197577) (C₂H₄): A common fragmentation for ethyl-substituted nitrogen heterocycles, resulting in a fragment at m/z 115.05.

Loss of the ethyl radical (•C₂H₅): Leading to a fragment at m/z 114.04.

Cleavage of the N-methyl group (•CH₃): Producing a fragment at m/z 128.06.

Ring cleavage: Loss of a carbonyl group (CO) could lead to various smaller fragments.

These specific fragmentation patterns serve as a structural fingerprint, allowing for highly confident identification even at trace levels in complex samples.

Table 2: Predicted MS/MS Fragmentation of this compound ([C₆H₁₀N₂O₂])

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

| 143.08 ([M+H]⁺) | 115.05 | C₂H₄ (Ethylene) |

| 143.08 ([M+H]⁺) | 128.06 | •CH₃ (Methyl Radical) |

| 142.07 ([M]⁺•) | 114.04 | •C₂H₅ (Ethyl Radical) |

| 142.07 ([M]⁺•) | 85.05 | C₂H₃NO (Ethyl Isocyanate) |

Hyphenated Techniques (GC-MS, LC-MS) in Complex Matrix Analysis

The coupling of chromatographic separation with mass spectrometric detection provides the highest level of performance for analyzing this compound in complex matrices such as biological fluids or environmental samples.

LC-MS is often the preferred method, particularly with an electrospray ionization (ESI) source, which is well-suited for polar molecules. The combination of UHPLC for fast, high-resolution separation and tandem mass spectrometry for detection (UHPLC-MS/MS) offers exceptional sensitivity and selectivity, making it the gold standard for quantitative bioanalysis.

GC-MS , typically using electron ionization (EI), is also highly effective. jmaterenvironsci.com The resulting mass spectrum provides a reproducible fragmentation pattern that can be compared against spectral libraries for identification. nist.gov While perhaps less suitable for highly complex aqueous matrices without extensive sample preparation, GC-MS is a robust and powerful tool for purity testing and analysis in organic media. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Purity Assessment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. hyphadiscovery.com It provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum is predicted to show four distinct signals:

A triplet for the methyl protons (-CH₃) of the ethyl group.

A quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group, coupled to the adjacent methyl group.

A singlet for the N-methyl protons (-CH₃).

A singlet for the methylene protons (-CH₂-) of the imidazolidine (B613845) ring.

The ¹³C NMR spectrum would complement this data, showing distinct signals for each of the six carbon atoms in the molecule, including two downfield signals for the carbonyl carbons. The purity of a synthesized sample can be accurately determined using quantitative NMR (qNMR).

For complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. mdpi.com These experiments reveal through-bond correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), confirming the connectivity of the molecular structure. hyphadiscovery.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

| N1-C H₃ | ~2.9 | Singlet | ~25 |

| N3-C H₂-CH₃ | ~3.5 | Quartet | ~34 |

| N3-CH₂-C H₃ | ~1.2 | Triplet | ~13 |

| C5-C H₂ | ~3.9 | Singlet | ~50 |

| C 2=O | - | - | ~157 |

| C 4=O | - | - | ~170 |

1D and 2D NMR Experiments (¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules like this compound. While specific experimental data for this exact compound is not widely published, a complete spectral assignment can be predicted based on the analysis of similar hydantoin (B18101) structures. openmedscience.comscispace.com One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, while two-dimensional (2D) experiments are crucial for confirming the connectivity and spatial relationships within the molecule. nih.govbas.bg

¹H and ¹³C NMR Spectral Analysis

The structure of this compound contains four distinct proton environments and five unique carbon environments.

¹H NMR: The proton spectrum is expected to show four signals: a triplet for the terminal methyl group of the ethyl substituent, a quartet for the adjacent methylene group, a singlet for the N1-methyl group, and a singlet for the C5 methylene protons of the hydantoin ring.

¹³C NMR: The carbon spectrum will display five signals corresponding to the two carbonyl carbons (C2 and C4), the C5 methylene carbon, the N1-methyl carbon, and the two carbons of the N3-ethyl group. The carbonyl carbons are expected at the most downfield shifts.

Predicted NMR Data for this compound

Predicted chemical shifts (δ) in ppm relative to a standard solvent like CDCl₃.

| Position | Atom | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| N1-CH₃ | C, H | ~2.9 (s, 3H) | ~25.0 |

| N3-CH₂CH₃ | C, H | ~3.5 (q, 2H) | ~34.0 |

| N3-CH₂CH₃ | C, H | ~1.2 (t, 3H) | ~13.0 |

| C5-H₂ | C, H | ~3.9 (s, 2H) | ~48.0 |

| C2=O | C | - | ~156.0 |

| C4=O | C | - | ~170.0 |

2D NMR for Structural Confirmation

To confirm these assignments and elucidate the complete molecular structure, a series of 2D NMR experiments are essential. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a distinct cross-peak would be observed between the triplet at ~1.2 ppm and the quartet at ~3.5 ppm, confirming the connectivity of the ethyl group. The other signals (N1-methyl and C5-methylene) would appear on the diagonal but show no cross-peaks, confirming they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C, one bond). sdsu.edu It would show correlations between the proton and carbon signals for the N1-methyl, the two positions of the ethyl group, and the C5-methylene group, allowing for unambiguous assignment of the carbon signals attached to protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (typically 2-3 bonds) between protons and carbons. youtube.com It provides the final confirmation of the molecular framework. Key expected correlations include:

The N1-methyl protons (~2.9 ppm) would show correlations to the C2 carbonyl carbon (~156.0 ppm) and the C5 methylene carbon (~48.0 ppm).

The C5 methylene protons (~3.9 ppm) would correlate with both carbonyl carbons (C2 and C4) and the N1-methyl carbon.

The N3-methylene protons (~3.5 ppm) would show correlations to the C2 and C4 carbonyl carbons and the terminal methyl carbon of the ethyl group.

These combined 2D experiments provide a comprehensive and unambiguous confirmation of the structure of this compound. nih.gov

Spectroscopic and Spectrometric Techniques for Quantitative Analysis and Reaction Monitoring (e.g., UV-Vis, IR, Raman)

Spectroscopic techniques are vital for the quantitative analysis of this compound and for real-time monitoring of its synthesis or degradation.

Infrared (IR) and Raman Spectroscopy

Both IR and Raman spectroscopy probe the vibrational modes of molecules and are highly effective for identifying functional groups and quantifying compounds. The imidazolidine-2,4-dione ring has characteristic vibrational frequencies, particularly from its two carbonyl groups.

Carbonyl (C=O) Stretching: The most prominent bands in the IR and Raman spectra of hydantoins are the C=O stretching vibrations. researchgate.net In this compound, two distinct C=O bands are expected, typically in the range of 1650-1800 cm⁻¹. The C4=O (amide) and C2=O (urea-like) groups will have slightly different frequencies due to their electronic environments. These strong, well-defined peaks are ideal for quantitative analysis, as their intensity is proportional to the concentration according to the Beer-Lambert law. libretexts.org

C-N Stretching: Vibrations corresponding to C-N bonds within the ring and involving the alkyl substituents would appear in the fingerprint region (typically 1000-1400 cm⁻¹).

Reaction Monitoring: During synthesis, the appearance and increase in intensity of the characteristic hydantoin carbonyl peaks can be monitored in real-time to track reaction progress and determine endpoints. acs.org For instance, in situ Raman spectroscopy has been successfully used to monitor the kinetics of N-chlorination reactions of other hydantoin derivatives. acs.org This approach allows for precise control over reaction conditions and optimization of yield.

Characteristic IR Absorption Bands for the Hydantoin Ring

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretching (Asymmetric, C4) | 1775 - 1720 | Strong |

| C=O Stretching (Symmetric, C2) | 1740 - 1680 | Strong |

| CH₂ Scissoring | 1480 - 1440 | Medium |

| C-N Stretching | 1400 - 1200 | Medium-Strong |

Source: Based on general data for hydantoin derivatives. researchgate.net

UV-Vis Spectroscopy

UV-Visible spectrophotometry measures the absorption of UV or visible light due to electronic transitions within a molecule. itwreagents.commrclab.com Simple N-alkylated hydantoins like this compound lack extensive conjugated systems or strong chromophores. Consequently, they are expected to exhibit only weak absorption at short wavelengths (typically < 220 nm), corresponding to n→π* transitions of the carbonyl groups.

While this low absorptivity makes UV-Vis less suitable for direct, high-sensitivity quantification compared to techniques like HPLC-UV with a more suitable chromophore, it can still be a valuable tool for reaction monitoring. libretexts.org If a synthesis reaction involves the formation or consumption of a reactant with a strong chromophore, monitoring the change in absorbance at a specific wavelength can effectively track the reaction's progress.

Non Clinical Applications and Research Utility of 3 Ethyl 1 Methylimidazolidine 2,4 Dione in Chemical Sciences

Utilization as a Versatile Synthetic Building Block and Ligand in Organic Synthesis

There is no readily available scientific literature that details the use of 3-Ethyl-1-methylimidazolidine-2,4-dione as a versatile synthetic building block or as a ligand in organic synthesis. Chemical supplier catalogs list the compound, indicating its availability for research purposes. However, published studies demonstrating its application as a key intermediate or starting material for the synthesis of more complex molecules are not apparent. The broader class of hydantoin (B18101) derivatives can be synthesized through methods like the Bucherer-Bergs reaction or from amino acids, but the subsequent use of this compound itself in further synthetic transformations is not documented.

Design and Synthesis of Compound Libraries Featuring the this compound Scaffold for Academic Screening

No published research could be identified describing the design, synthesis, or screening of compound libraries built upon the this compound scaffold. While the creation of libraries based on related heterocyclic structures like thiazolidine-2,4-diones for the discovery of biologically active molecules is a common strategy, this specific hydantoin derivative has not been reported as the core of such a library for academic or industrial screening purposes.

Role in Materials Science Research: Polymer Chemistry, Supramolecular Assemblies, and Functional Materials

The role of this compound in materials science is another area where specific research is absent from the public domain. There are no studies indicating its use as a monomer in polymer chemistry, as a component in the formation of supramolecular assemblies, or in the development of other functional materials.

In Vitro Biological Probes and Mechanistic Investigations in Cell-Free Systems or Isolated Enzymes

There is a significant body of research on the in vitro biological activities of various imidazolidine-2,4-dione derivatives. However, specific data for this compound is not available. The studies found focus on different substitution patterns on the hydantoin ring.

Enzyme Inhibition Studies in vitro

No studies were found that specifically evaluate this compound as an inhibitor of any isolated enzyme. The broader class of compounds has been explored extensively. For example, various derivatives of imidazolidine-2,4,5-trione have been synthesized and tested for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase. nih.gov In one such study, compound 3e (1-(4-chlorophenyl)-3-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-imidazolidine-2,4,5-trione) showed an IC50 value of 13.8 μmol/L against acetylcholinesterase. nih.gov This highlights the potential of the core scaffold but provides no direct information on the ethyl-methyl substituted variant.

Table 1: In Vitro Enzyme Inhibition Data for Representative Imidazolidine-2,4,5-trione Derivatives (Not this compound)

| Compound | Substituent (Position 1) | AChE IC50 (μmol/L) | BChE IC50 (μmol/L) |

|---|---|---|---|

| 3d | 4-isopropylphenyl | 16.6 | 1.66 |

| 3e | 4-chlorophenyl | 13.8 | 21.3 |

| 3g | 2,6-diisopropylphenyl | 15.1 | 22.8 |

| 3h | 3-chloro-4-methylphenyl | 15.5 | 10.3 |

Data sourced from a study on 1,3-substituted imidazolidine-2,4,5-triones. nih.gov

Receptor Binding Assays in vitro

Similarly, there is no available data from in vitro receptor binding assays for this compound. Research on related heterocyclic structures, such as thiazolidine-2,4-diones, has identified ligands for receptors like the sigma-1 receptor, but this cannot be extrapolated to the specific compound of interest. nih.gov A review of the biological activities of 5,5'-imidazolidine-2,4-dione derivatives mentions the evaluation of 3,5,5'-triphenylimidazolidine-2,4-dione for its affinity to human CB1 and CB2 cannabinoid receptors, but provides no data for this compound. researchgate.net

Comprehensive Search Yields No Data on In Vitro Interactions of this compound with Nucleic Acids and Proteins

A thorough review of available scientific literature and chemical databases has revealed a significant gap in the understanding of the non-clinical applications of this compound. Specifically, no published research could be identified that details the in vitro interactions of this compound with nucleic acids or proteins.

Despite extensive searches for studies focusing on the binding mechanisms, structural effects, or functional consequences of this compound's interaction with these critical biological macromolecules, no relevant data was found. This indicates that the utility of this specific chemical entity in research concerning nucleic acid or protein binding and modulation has not been explored or, if it has, the results have not been disseminated in publicly accessible scientific literature.

Therefore, it is not possible to provide detailed research findings, including data tables, on the interactions of this compound with nucleic acids and proteins as outlined in the requested article structure. The absence of such fundamental research highlights a potential area for future investigation within the chemical sciences.

Environmental Fate, Transport, and Transformation Studies of 3 Ethyl 1 Methylimidazolidine 2,4 Dione

Environmental Distribution and Persistence in Aquatic and Terrestrial Ecosystems

There is no specific information available from experimental studies on the environmental distribution and persistence of 3-Ethyl-1-methylimidazolidine-2,4-dione in aquatic and terrestrial ecosystems. To determine how this compound is distributed in the environment—whether it is more likely to be found in water, soil, or air—and how long it persists in these compartments, dedicated studies such as field monitoring and laboratory-based persistence tests (e.g., half-life studies in different environmental matrices) would be required. Such data are crucial for assessing its potential for long-range transport and accumulation in the environment.

Biodegradation Pathways and Microbial Metabolism in Environmental Matrices

No studies detailing the biodegradation pathways or microbial metabolism of this compound in environmental matrices such as soil, water, or sediment were identified. Research in this area would involve identifying specific microorganisms (bacteria or fungi) capable of degrading this compound and elucidating the metabolic pathways and breakdown products. Standardized tests, such as ready biodegradability tests (e.g., OECD 301), would provide initial insights into its susceptibility to microbial degradation. Without such studies, its potential to persist in the environment from a biological standpoint remains unknown.

Abiotic Transformation Processes: Photolysis, Hydrolysis, and Oxidation in Environmental Systems

Information on the abiotic transformation of this compound through processes like photolysis, hydrolysis, and oxidation is not available in the scientific literature.

Photolysis: Studies would be needed to determine if the compound is susceptible to degradation by sunlight in aquatic environments or on soil surfaces. This would involve determining its light absorption spectrum and quantum yield of degradation.

Hydrolysis: The stability of the imidazolidine-2,4-dione ring structure to hydrolysis at different pH levels typical of environmental conditions (e.g., pH 4, 7, and 9) has not been experimentally determined for this specific compound. While imidazolidinedione rings can be susceptible to hydrolysis, the rates can vary significantly based on substitution patterns. researchgate.net

Oxidation: The potential for oxidation by reactive species present in the atmosphere or aquatic environments, such as hydroxyl radicals, is also uncharacterized.

Sorption and Leaching Characteristics in Soil and Sediment

There are no published studies on the sorption and leaching characteristics of this compound in soil and sediment. To understand its mobility in terrestrial environments, experiments to determine its soil organic carbon-water (B12546825) partitioning coefficient (Koc) would be necessary. This value would indicate whether the compound is likely to bind to soil particles or leach into groundwater. The PubChem database provides a computed XLogP3 value of -0.3, which suggests the compound is relatively hydrophilic and may have a potential for leaching. nih.gov However, this is a predicted value and requires experimental verification.

Predicted Physicochemical Properties Relevant to Environmental Fate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H10N2O2 | PubChem nih.gov |

| Molecular Weight | 142.16 g/mol | PubChem nih.gov |

| XLogP3 | -0.3 | PubChem nih.gov |

This table contains computed data and not experimental results.

Development of Environmental Monitoring Strategies and Risk Assessment Methodologies

Due to the absence of data on its environmental presence and effects, there has been no development of specific environmental monitoring strategies or risk assessment methodologies for this compound. The development of such strategies would first require the establishment of analytical methods for its detection and quantification in various environmental media (water, soil, air, biota). Subsequently, ecotoxicological studies would be needed to determine its potential effects on representative aquatic and terrestrial organisms to establish predicted no-effect concentrations (PNECs). Without this foundational information, a quantitative environmental risk assessment cannot be performed.

Future Research Directions and Emerging Paradigms for 3 Ethyl 1 Methylimidazolidine 2,4 Dione

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Design

| Parameter | Traditional Approach | AI/ML-Driven Approach |

| Reaction Design | Based on literature precedence and chemical intuition. | Data-driven suggestions from predictive models trained on reaction databases. nih.gov |

| Condition Optimization | Iterative, one-variable-at-a-time experimentation. | Multi-parameter optimization predicted by algorithms to maximize yield and minimize byproducts. ucla.edu |

| Substrate Scope | Explored manually through synthesis of individual analogs. | Rapid in silico screening of virtual libraries to identify promising candidates. digitellinc.com |

| Outcome Prediction | Qualitative estimation of success. | Quantitative prediction of yield, selectivity, and potential side reactions. eurekalert.org |

Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production and Optimization

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages for the production of 3-Ethyl-1-methylimidazolidine-2,4-dione and its derivatives. researchgate.net Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic or hazardous reactions. unimi.it This precise control is crucial for optimizing the synthesis of the core imidazolidine-2,4-dione structure. researchgate.net

When combined with automated synthesis platforms, flow chemistry enables high-throughput experimentation and rapid optimization. researchgate.net These systems can autonomously perform a large number of reactions under varied conditions, generating vast amounts of data that can be used to quickly identify the optimal synthetic protocol. youtube.com Such platforms could be programmed to explore a wide range of precursors for the synthesis of novel analogs of this compound, accelerating the discovery of new chemical entities. researchgate.net

| Synthesis Parameter | Batch Production | Flow Chemistry |

| Heat Transfer | Limited by vessel surface area, potential for hotspots. | High surface-area-to-volume ratio, excellent thermal control. |

| Mass Transfer | Dependent on stirring efficiency, can be inconsistent. | Efficient and reproducible due to small channel dimensions. |

| Reaction Time | Typically hours to days. | Seconds to minutes. researchgate.net |

| Scalability | Challenging, requires re-optimization. | "Scaling out" by running multiple reactors in parallel. |

| Safety | Large volumes of reagents handled at once. | Small reaction volumes at any given time, inherently safer. |

| Automation Integration | Complex and often bespoke. | Readily integrated with pumps, detectors, and robotic systems. researchgate.net |

Advanced Characterization Techniques for Real-time Monitoring of Reactions and Interactions

Understanding the kinetics and mechanisms of reactions involving this compound is critical for optimization and control. Advanced, real-time characterization techniques are becoming indispensable tools for this purpose. waters.com Process Analytical Technology (PAT) allows for the in-line monitoring of reactions as they occur, providing immediate feedback on the concentration of reactants, intermediates, and products. nih.gov

Techniques such as FlowNMR spectroscopy and real-time mass spectrometry (MS) can be coupled directly to a reaction vessel or flow reactor. rsc.orgnih.gov This would enable researchers to observe the formation of this compound from its precursors in real time, identify transient intermediates, and accurately determine reaction kinetics without the need for offline sampling and analysis. rsc.orgrsc.org This level of detail provides invaluable mechanistic insights, facilitating more rational and efficient process development. nih.gov

| Analytical Technique | Application in Synthesis of this compound | Data Provided |

| FlowNMR Spectroscopy | Real-time monitoring of cyclization or substitution reactions. rsc.org | Structural confirmation of intermediates and products; quantitative concentration data over time. |

| Direct Analysis in Real Time MS (DART-MS) | Rapid analysis of reaction progress with minimal sample preparation. nih.gov | Molecular weight of species in the reaction mixture; kinetic profiles. |

| In-situ IR/Raman Spectroscopy | Tracking the disappearance of starting material functional groups (e.g., isocyanates, amines) and the appearance of product groups (e.g., amide C=O). | Real-time functional group conversion; reaction endpoint determination. |

| Online UHPLC | Quantification of product, intermediates, and impurities during the reaction. nih.gov | Purity profiles; kinetic data for multiple components simultaneously. |

Exploration of Novel Reactivity and Unconventional Transformations

Future research will likely push the boundaries of the known reactivity of the this compound scaffold. While classical modifications are well-documented for hydantoins, there is significant room to explore unconventional transformations. srrjournals.comdntb.gov.ua This includes late-stage functionalization, where C-H bonds on the core structure or its substituents are selectively converted into new functional groups, allowing for rapid diversification of derivatives.

The imidazolidine-2,4-dione ring itself could be utilized in novel ring-opening or ring-transformation reactions to access entirely different heterocyclic systems. dntb.gov.ua Furthermore, leveraging photoredox catalysis or electrosynthesis could unlock new reaction pathways that are inaccessible under traditional thermal conditions, enabling the formation of unique and complex architectures based on the this compound framework. mdpi.commdpi.com The study of its reactivity as a dipolarophile in [3+2] cycloaddition reactions could also yield novel spirocyclic compounds. acs.org

| Transformation Type | Potential Application to this compound | Expected Outcome |

| Late-Stage C-H Activation | Selective functionalization of the ethyl group's methylene (B1212753) or methyl positions. | Introduction of aryl, alkyl, or heteroatom groups without de novo synthesis. |

| Ring-Opening/Rearrangement | Lewis acid or transition-metal-catalyzed cleavage of C-N or C-C bonds. | Synthesis of acyclic ureas or conversion to other heterocyclic scaffolds like oxazolidinones or triazines. |

| Photocatalytic Reactions | Visible-light-mediated radical additions to the hydantoin (B18101) core or substituents. | Access to novel radical-mediated transformations under mild conditions. mdpi.com |

| Electrochemical Synthesis | Anodic oxidation to generate radical cations for subsequent reactions. mdpi.com | Green and reagent-free activation pathways for derivatization. |

| Domino/Cascade Reactions | Designing a one-pot sequence where an initial reaction on the scaffold triggers subsequent intramolecular cyclizations. | Rapid construction of complex, fused, or spirocyclic derivatives in a single operation. nih.gov |

Interdisciplinary Research Synergies: Bridging Organic Synthesis with Emerging Fields

The future of research on this compound will be heavily influenced by interdisciplinary collaborations. The principles of sustainable or "green" chemistry are paramount, encouraging the development of synthetic routes that minimize waste, use renewable feedstocks, and employ environmentally benign solvents and catalysts. rsc.orgmdpi.com This involves designing atom-economical reactions where most of the atoms from the reactants are incorporated into the final product. nih.gov

Synergies with catalysis research are crucial for achieving these sustainable goals. wiley.com This includes the development of highly efficient and recyclable catalysts, such as heterogeneous nanocatalysts or biocatalysts (enzymes), for the synthesis and modification of the hydantoin structure. rsc.orgrsc.org Biocatalysis, for instance, could offer pathways to enantiomerically pure derivatives under mild, aqueous conditions, representing a significant advance in green synthetic methodology. The integration of these fields will ensure that the synthesis of this compound and its analogs is not only chemically innovative but also environmentally responsible.

| Interdisciplinary Field | Synergistic Goal for this compound | Example Approach |

| Sustainable Chemistry | Reduce the Environmental (E)-Factor of the synthesis. | Utilizing water as a reaction solvent; minimizing chromatographic purifications. rsc.org |

| Homogeneous/Heterogeneous Catalysis | Develop highly active and recyclable catalysts for key synthetic steps. wiley.com | Employing metal-organic frameworks (MOFs) or magnetic nanoparticles as catalyst supports. |

| Biocatalysis | Achieve high stereoselectivity in derivatization reactions. rsc.org | Using hydantoinases or lipases for enantioselective hydrolysis or synthesis. |

| Materials Science | Immobilize the compound or its catalytic derivatives onto solid supports. | Grafting the hydantoin structure onto a polymer resin for use as a scavenger or solid-phase synthesis handle. |

| Computational Chemistry | Elucidate reaction mechanisms at the molecular level. | Using Density Functional Theory (DFT) to model transition states and predict reactivity. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethyl-1-methylimidazolidine-2,4-dione, and how can purity be ensured?

- Methodological Answer : Multi-component reactions (MCRs) are effective for synthesizing imidazolidine-2,4-dione derivatives. For example, 3- to 7-component MCRs yield derivatives with high regioselectivity. Purification via recrystallization (e.g., ethanol) and characterization using FT-IR, NMR, NMR, and elemental analysis (C, H, N, O, S) ensures structural integrity and purity. Deviations in elemental analysis should not exceed ±0.4% .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Combine and NMR (in DMSO-) to identify proton environments and carbonyl groups. Mass spectrometry (MS) confirms molecular weight, while FT-IR verifies functional groups (e.g., C=O stretches at ~1700–1750 cm). For imidazolidine-diones, NMR typically shows singlet peaks for methyl and ethyl substituents, while NMR resolves the dione carbons .

Q. How can hydrogen bonding patterns in the crystal structure of this compound be analyzed?

- Methodological Answer : Use single-crystal X-ray diffraction (SHELX programs for refinement) to determine hydrogen bond donor/acceptor distances and angles. Graph set analysis (as per Etter’s formalism) classifies motifs like for dimeric interactions. SHELXL refines high-resolution data, while SHELXPRO interfaces with macromolecular applications for larger datasets .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethyl/methyl groups) influence the biological activity of imidazolidine-2,4-dione derivatives?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying alkyl/aryl substituents. Test in vitro bioactivity (e.g., kinase inhibition, antimicrobial assays) and correlate with computational docking (e.g., molecular dynamics simulations). For example, thiazolidine-2,4-dione derivatives with hydrophobic groups show enhanced anticancer activity due to improved target binding .

Q. What computational strategies predict the intermolecular interactions of this compound in supramolecular assemblies?

- Methodological Answer : Employ density functional theory (DFT) to calculate electrostatic potentials and Hirshfeld surfaces. Pair with CrystalExplorer for visualizing π-π stacking or van der Waals interactions. Validate predictions against experimental XRD data to assess hydrogen bonding networks and packing efficiency .

Q. How can high-throughput crystallography resolve polymorphism or twinning issues in imidazolidine-2,4-dione derivatives?

- Methodological Answer : Use SHELXC/D/E pipelines for rapid phasing of twinned crystals. For polymorph screening, employ differential scanning calorimetry (DSC) and powder XRD. Refinement against high-resolution data (SHELXL) with TWIN/BASF commands accounts for twinning, ensuring accurate unit cell parameters .

Q. What experimental protocols assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability studies using HPLC to monitor degradation products. Adjust pH (1–13) and temperature (25–60°C) to mimic physiological or storage conditions. NMR tracks structural changes (e.g., hydrolysis of dione rings), while mass spectrometry identifies degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。